Khellin is a natural product found in Dioscorea deltoidea, Dioscorea parviflora, and other organisms with data available.
A vasodilator that also has bronchodilatory action. It has been employed in the treatment of angina pectoris, in the treatment of asthma, and in conjunction with ultraviolet light A, has been tried in the treatment of vitiligo. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1024)
See also: Visnaga daucoides fruit (part of).
Khellin
CAS No.: 82-02-0
Cat. No.: VC0531744
Molecular Formula: C14H12O5
Molecular Weight: 260.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82-02-0 |
---|---|
Molecular Formula | C14H12O5 |
Molecular Weight | 260.24 g/mol |
IUPAC Name | 4,9-dimethoxy-7-methylfuro[3,2-g]chromen-5-one |
Standard InChI | InChI=1S/C14H12O5/c1-7-6-9(15)10-11(16-2)8-4-5-18-12(8)14(17-3)13(10)19-7/h4-6H,1-3H3 |
Standard InChI Key | HSMPDPBYAYSOBC-UHFFFAOYSA-N |
SMILES | O=C1C=C(C)OC2=C(OC)C(OC=C3)=C3C(OC)=C12 |
Canonical SMILES | CC1=CC(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OC |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties
Khellin’s molecular structure consists of a furanochromone backbone with methoxy substitutions at positions 4 and 9 and a methyl group at position 7 . This configuration confers unique photochemical properties, enabling interactions with ultraviolet (UV) light—a feature exploited in phototherapy regimens .
Table 1: Key Physicochemical Properties of Khellin
The compound’s poor solubility in nonpolar solvents and sensitivity to light necessitate careful formulation for therapeutic use . Industrial production typically involves supercritical fluid extraction from Ammi visnaga fruits, followed by purification via crystallization .
Pharmacological Mechanisms and Biological Activity
Vasodilation and Antispasmodic Effects
Khellin acts as a potent coronary vasodilator by inhibiting calcium influx in vascular smooth muscle cells. In vitro studies demonstrate that visnagin—a khellin analog—reduces contractile responses in rat aortic rings by 60–80% at concentrations of 10⁻⁶ M . This effect is mediated through modulation of cyclic nucleotide signaling pathways, particularly cyclic adenosine monophosphate (cAMP) . Clinically, these properties underpinned khellin’s historical use in angina management, with doses of 100–200 mg/day showing symptomatic relief .
Photosensitizing Activity
Khellin’s ability to enhance epidermal repigmentation in vitiligo stems from its interaction with UV radiation. When applied topically as a 5% gel or administered orally (100 mg/day), khellin generates reactive oxygen species under UV exposure, stimulating melanocyte proliferation and migration . Comparative studies with psoralen-UVA (PUVA) therapy show comparable repigmentation rates (60–70%) but reduced phototoxicity risk .
Anti-inflammatory and Antioxidant Effects
Ethanol extracts of Ammi visnaga exhibit dose-dependent free radical scavenging activity in 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays, with IC₅₀ values of 12.5 μg/mL . Khellin contributes to this activity by suppressing mast cell degranulation and inhibiting leukotriene synthesis, making it a potential adjunct in asthma management .
Therapeutic Applications
Dermatology: Vitiligo and Psoriasis
Khellin-based phototherapy is a second-line treatment for non-segmental vitiligo. In a 12-month trial, oral khellin (100 mg/day) combined with UV-A irradiation achieved >50% repigmentation in 68% of patients, versus 72% for PUVA . Topical formulations avoid systemic absorption, reducing hepatic toxicity risk . For psoriasis, case reports describe improvement in plaque thickness with 5% khellin ointment, though controlled studies are lacking .
Cardiovascular Disorders
Though largely supplanted by nitrates and beta-blockers, khellin’s antianginal effects remain mechanistically relevant. A 1953 study reported 85% angina frequency reduction in patients receiving 200 mg/day, with effects persisting for 6–8 hours post-dose . Modern interest focuses on khellin derivatives like amiodarone, which retains the vasodilatory moiety while incorporating iodine for antiarrhythmic activity .
Respiratory and Renal Conditions
User-reported data from WebMD highlights khellin’s bronchodilatory effects in asthma, with one patient achieving 80% inhaler reduction using 40 drops of tincture every 3–4 days . In urolithiasis, Ammi visnaga extracts relax ureteral smooth muscle, facilitating stone passage—an effect attributed to khellin’s spasmolytic action .
Clinical Research and Dosage Optimization
Table 2: Efficacy Outcomes in Clinical Trials
Dose-limiting hepatotoxicity (ALT/AST elevation) occurs in 15–20% of patients at doses >100 mg/day, necessitating routine liver monitoring . Pharmacokinetic studies show 40–50% oral bioavailability, with peak plasma concentrations at 2–3 hours .
User Experiences and Real-World Effectiveness
WebMD user reviews reflect polarized outcomes:
-
Positive (Rating 5/5): “Khella reduced my asthma inhaler use by 90% with minimal side effects”
-
Negative (Rating 3.3/5): “Caused severe skin rashes, necessitating discontinuation”
Such variability likely stems from differences in extract standardization and individual metabolic factors.
Industrial and Regulatory Status
Khellin is classified as a laboratory chemical (EC 201-392-8) under REACH regulations, with restricted use in food products . Current Good Manufacturing Practice (cGMP) synthesis involves:
-
Supercritical CO₂ extraction of Ammi visnaga
-
Chromatographic purification
Analogs like cromolyn sodium (a khellin derivative) dominate the pharmaceutical market, generating >$500 million annually in asthma prophylaxis sales .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume